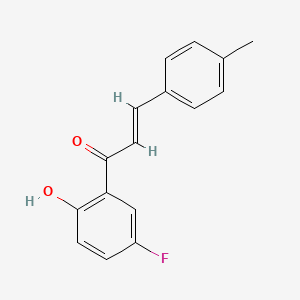

5'-Fluoro-2'-hydroxy-4-methylchalcone

Description

Contextual Significance of Chalcones in Biomedical Science

Chalcones, identified by their 1,3-diphenyl-2-propene-1-one core structure, are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids in plants. alliedacademies.org These molecules are abundant in edible plants and have been utilized in traditional medicine for centuries. nih.govnih.gov Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. alliedacademies.org This conjugated system with delocalized π-electrons is believed to be a key contributor to their broad spectrum of biological activities. alliedacademies.org

In biomedical science, chalcones are recognized as "privileged scaffolds" due to their versatile pharmacological profile. nih.gov Extensive research has demonstrated their potential as:

Antimicrobial agents: The reactive α,β-unsaturated keto group is often responsible for their activity against bacteria and fungi. alliedacademies.orgnih.gov

Anti-inflammatory agents: They can mitigate inflammatory pathways, showing potential for treating conditions like arthritis. mdpi.com

Anticancer agents: Chalcones have been shown to act on numerous cellular targets, inducing apoptosis (cell death) and inhibiting the proliferation of cancer cells. mdpi.com Their flexible structure allows them to bind effectively to various enzymes and receptors involved in cancer progression. mdpi.com

Antioxidant agents: As precursors to flavonoids, they possess the ability to neutralize harmful free radicals. mdpi.com

Antiviral and Antimalarial agents: Certain chalcone (B49325) derivatives have shown promise in combating viral infections and malaria. nih.gov

The straightforward chemistry of chalcones, particularly their synthesis via the Claisen-Schmidt condensation, allows for the creation of a vast library of derivatives, enabling scientists to explore structure-activity relationships and optimize their therapeutic properties. nih.govijpsjournal.com

The Role of Fluorine in Medicinal Chemistry and Compound Bioactivity

The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's therapeutic profile. nih.govtandfonline.com Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence a compound's bioactivity. nih.gov

Key impacts of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a metabolically vulnerable site can block enzymatic degradation, thereby increasing the drug's half-life and bioavailability. tandfonline.comconsensus.app

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins and enzymes, enhancing the binding affinity and potency of the drug. nih.govbenthamscience.com Despite its electronegativity, the fluorine atom is relatively small (similar in size to a hydrogen atom), allowing it to be incorporated into a molecule without causing significant steric hindrance. tandfonline.combenthamscience.com

Altered Physicochemical Properties: Fluorination can increase the lipophilicity (fat-solubility) of a compound, which can improve its ability to cross cell membranes and the blood-brain barrier. benthamscience.comresearchgate.net It can also modulate the acidity or basicity (pKa) of nearby functional groups, which affects the compound's absorption and distribution in the body. researchgate.net

The strategic placement of fluorine atoms can transform a moderately active compound into a potent therapeutic agent, and it is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom. researchgate.net

Research Trajectory of 5'-Fluoro-2'-hydroxy-4-methylchalcone within Chalcone Chemistry

The research trajectory for a specific compound like this compound builds upon the foundational principles of both chalcone chemistry and fluorine's role in drug design. The synthesis and study of this molecule are driven by the hypothesis that combining the proven chalcone scaffold with strategically placed functional groups—a fluoro, a hydroxyl, and a methyl group—can yield a compound with enhanced or novel biological activities.

Synthesis: The primary method for synthesizing chalcones is the Claisen-Schmidt condensation. For this compound, this involves the base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). mdpi.com Specifically, the synthesis would proceed via the condensation of 5'-Fluoro-2'-hydroxyacetophenone (B1294895) and 4-methylbenzaldehyde (B123495) . nih.gov This reaction is a cornerstone of chalcone synthesis, allowing for the reliable production of the target molecule for further study.

Properties and Anticipated Bioactivity: While extensive, specific research on this compound is not widely published, its potential can be inferred from its structural components and studies on closely related analogues.

The 2'-Hydroxy Group: The presence of a hydroxyl group at the 2'-position is significant. 2'-hydroxychalcones are known to be important intermediates in flavonoid biosynthesis and can themselves exhibit potent biological activities, including antitumor and antioxidant effects. mdpi.commdpi.com This group can also participate in hydrogen bonding, potentially enhancing interactions with biological targets.

The 5'-Fluoro Group: As detailed previously, the fluorine atom at the 5'-position is expected to increase metabolic stability and lipophilicity. nih.gov Its electron-withdrawing nature can also influence the electronic properties of the entire molecule, potentially modulating its bioactivity. Studies on other fluorinated chalcones have shown them to possess potent antimicrobial and anticancer properties. nih.govresearchgate.net

The 4-Methyl Group: The methyl group on the second aromatic ring can also contribute to lipophilicity and may influence how the molecule fits into the binding pocket of a target enzyme or receptor.

Research into compounds like the closely related 4'-fluoro-2'-hydroxychalcones has demonstrated significant antioxidant, anti-inflammatory, and analgesic activities. nih.gov It is therefore a logical trajectory for researchers to synthesize and investigate this compound to determine if this specific substitution pattern offers superior or distinct therapeutic advantages.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₃FO₂ sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 256.27 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | YGHOPZJDQCVZTO-SOFGYWHQSA-N sigmaaldrich.com |

| SMILES String | Cc1ccc(cc1)\C=C\C(=O)c2cc(F)ccc2O sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c1-11-2-4-12(5-3-11)6-8-15(18)14-10-13(17)7-9-16(14)19/h2-10,19H,1H3/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHOPZJDQCVZTO-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 Hydroxy 4 Methylchalcone

Claisen-Schmidt Condensation: Core Reaction Pathway

The Claisen-Schmidt condensation is the cornerstone for the synthesis of chalcones, including 5'-Fluoro-2'-hydroxy-4-methylchalcone. This reaction involves a base- or acid-catalyzed aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure. scielo.brwikipedia.orgscispace.com

Precursor Selection and Reaction Conditions

The synthesis of this compound specifically requires the condensation of 5'-fluoro-2'-hydroxyacetophenone (B1294895) and 4-methylbenzaldehyde (B123495). The selection of an appropriate catalyst and solvent system is crucial for reaction efficiency.

Typically, the reaction is performed under basic conditions. unair.ac.id Strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used as catalysts, often dissolved in a polar solvent like ethanol. propulsiontechjournal.comnih.gov The reaction temperature is a critical parameter, with studies on similar 2'-hydroxychalcones indicating that lower temperatures (e.g., 0°C) can lead to better yields and purity. ajrconline.org The reaction is generally stirred for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC). rjpbcs.com

Table 1: Precursors and Typical Reaction Conditions for Claisen-Schmidt Condensation

| Reactant A (Ketone) | Reactant B (Aldehyde) | Catalyst | Solvent | Typical Temperature |

|---|---|---|---|---|

| 5'-Fluoro-2'-hydroxyacetophenone | 4-Methylbenzaldehyde | NaOH or KOH | Ethanol | 20-25°C |

This interactive table summarizes the key components for the synthesis of this compound via the traditional Claisen-Schmidt condensation.

Stereochemical Considerations in Synthesis

The Claisen-Schmidt condensation results in the formation of a carbon-carbon double bond within the α,β-unsaturated carbonyl system. This bond can exist as either the E (trans) or Z (cis) isomer. In the synthesis of chalcones, there is a strong thermodynamic preference for the formation of the E-isomer, which is sterically more stable. researchgate.net The final dehydration step of the condensation typically yields the trans-alkene as the major product. This stereochemical outcome is significant, as the E isomer of many chalcone (B49325) derivatives is reported to be the more biologically active form. researchgate.net

Advanced Synthetic Approaches and Innovations

To address the limitations of conventional synthesis, such as long reaction times and the use of volatile organic solvents, researchers have developed advanced methodologies that align with the principles of green chemistry.

Solvent-Free Methods and Green Chemistry Principles

Solvent-free synthesis represents a significant advancement in green chemistry, minimizing waste and environmental impact. rjpn.orgnih.gov For chalcone synthesis, this is often achieved by grinding the solid reactants (acetophenone and benzaldehyde (B42025) derivatives) with a solid base catalyst, such as NaOH, using a mortar and pestle. uitm.edu.myacs.orgjacsdirectory.com This technique has been shown to produce chalcones in high yields and purity within minutes, compared to the hours required for solvent-based methods. uitm.edu.my

Mechanochemistry, specifically using a ball mill, is another powerful solvent-free technique. A study on the synthesis of 2'-hydroxychalcones utilized this method, reacting 5'-fluoro-2'-hydroxyacetophenone with a substituted benzaldehyde in the presence of solid KOH. nih.gov This approach achieved an excellent yield of 96% after two 30-minute grinding cycles, demonstrating a highly efficient and sustainable alternative to traditional methods. nih.gov

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis

| Parameter | Conventional Method | Solvent-Free (Grinding/Milling) |

|---|---|---|

| Solvent Use | High (e.g., Ethanol) | None or minimal |

| Reaction Time | Several hours globalresearchonline.net | 5-60 minutes uitm.edu.mynih.gov |

| Yield | Good to High | High to Excellent uitm.edu.mynih.gov |

| Environmental Impact | Higher (VOCs, waste) | Lower (Green Chemistry) jacsdirectory.comrasayanjournal.co.in |

This interactive table highlights the advantages of solvent-free methods in chalcone synthesis.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. globalresearchonline.net In the context of chalcone synthesis, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction time and often improving product yields. pharmacophorejournal.comscholarsresearchlibrary.com

The synthesis of 2'-hydroxychalcones has been successfully performed using microwave-assisted Claisen-Schmidt condensation. researchgate.net Reactions that would conventionally take several hours at room temperature or under reflux can be completed in a matter of minutes in a microwave synthesizer. globalresearchonline.net This method can be conducted with or without a solvent. When solvents are used, those with high dielectric constants are more efficient at absorbing microwave energy. scholarsresearchlibrary.com The technique offers advantages of enhanced reaction rates, higher yields, and simplified workup procedures, making it a superior alternative to conventional heating. globalresearchonline.net

Table 3: Microwave-Assisted vs. Conventional Heating for Chalcone Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction/Convection (Slow, inefficient) | Dielectric Heating (Rapid, uniform) globalresearchonline.net |

| Reaction Time | Hours globalresearchonline.net | Seconds to Minutes globalresearchonline.netpharmacophorejournal.com |

| Energy Efficiency | Lower | Higher |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |

| Yield | Often lower | Often higher globalresearchonline.net |

This interactive table compares the key features of microwave-assisted and conventional synthesis methods.

Strategies for Fluorine Incorporation

The presence of a fluorine atom can significantly alter a molecule's physicochemical and biological properties. tandfonline.com The fluorine in this compound is introduced via the precursor, 5'-fluoro-2'-hydroxyacetophenone. The synthesis of such fluorinated aromatic compounds relies on several established strategies.

One common method is electrophilic fluorination , where an electron-rich aromatic ring is treated with a reagent that acts as an electrophilic fluorine source ("F+"). sigmaaldrich.com While elemental fluorine (F₂) is highly reactive, safer and more selective modern reagents have been developed for this purpose. sigmaaldrich.com

Another powerful strategy is nucleophilic aromatic substitution (SNAr) . This approach is particularly effective for aromatic rings that are "activated" by electron-withdrawing groups, such as a nitro group. google.com In a process known as the Halex reaction, a halogen (like chlorine) on an activated aromatic ring can be displaced by a fluoride (B91410) ion, typically from a source like potassium fluoride (KF). google.com The activating group (e.g., nitro) can later be chemically modified or removed if not desired in the final product. google.com These methods provide reliable pathways to create the fluorinated building blocks necessary for synthesizing complex molecules like this compound.

Synthesis from Fluorinated Building Blocks

The most prevalent and direct method for synthesizing this compound is through the use of fluorinated building blocks in a Claisen-Schmidt condensation reaction. wikipedia.org This classic organic reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde to form an α,β-unsaturated ketone, which constitutes the core structure of chalcones.

In the context of producing this compound, the key fluorinated building block is 5'-fluoro-2'-hydroxyacetophenone. This precursor, which contains the fluorine atom and the hydroxyl group on the A-ring, is reacted with 4-methylbenzaldehyde, which provides the B-ring with the methyl substituent.

A notable and environmentally conscious approach to this synthesis is the use of mechanochemistry, specifically ball-milling. nih.gov This solvent-free or low-solvent method offers advantages in terms of reduced waste and often shorter reaction times. A model reaction for the synthesis of a similar 2'-hydroxychalcone (B22705) derivative involved the one-step mechanochemical Claisen–Schmidt condensation of 5′-fluoro-2′-hydroxyacetophenone with a substituted benzaldehyde. nih.gov The reaction was optimized by assessing various catalysts, reagent ratios, and reaction times. The most effective conditions were found to be the use of potassium hydroxide (KOH) as a catalyst in a 2-equivalent excess, with two grinding cycles of 30 minutes each. nih.gov This protocol resulted in a high yield of the desired 2'-hydroxychalcone. nih.gov

The general reaction scheme for the synthesis of this compound from fluorinated building blocks is presented below:

Reaction Scheme: Claisen-Schmidt Condensation

5'-fluoro-2'-hydroxyacetophenone reacts with 4-methylbenzaldehyde in the presence of a base catalyst (e.g., KOH or NaOH) in a suitable solvent (e.g., ethanol) or under solvent-free mechanochemical conditions to yield this compound.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by acidifying the reaction mixture to precipitate the chalcone, followed by filtration, washing, and purification, often through recrystallization from a suitable solvent like ethanol.

The following interactive table summarizes the key components and conditions for the synthesis of this compound via the Claisen-Schmidt condensation of fluorinated building blocks.

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Key Advantages |

| 5'-fluoro-2'-hydroxyacetophenone | 4-methylbenzaldehyde | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Claisen-Schmidt Condensation | High convergence, readily available starting materials |

Direct Fluorination Reagents and Methodologies

An alternative synthetic strategy involves the direct introduction of a fluorine atom onto a pre-existing chalcone scaffold, specifically 2'-hydroxy-4-methylchalcone (B103711). This approach is more challenging due to the need for regioselective fluorination, meaning the fluorine atom must be precisely placed at the desired 5'-position of the A-ring. The primary methods for direct fluorination involve the use of electrophilic fluorinating reagents.

Electrophilic Fluorination:

Electrophilic fluorinating agents are reagents that deliver a fluorine cation (F+) equivalent to a nucleophilic substrate. For the synthesis of this compound, the substrate would be 2'-hydroxy-4-methylchalcone. The hydroxyl group at the 2'-position is an ortho-, para-directing group, which would activate the aromatic ring towards electrophilic substitution at the 3' and 5' positions. The steric hindrance from the adjacent carbonyl group might favor substitution at the 5'-position.

Two of the most common and effective electrophilic fluorinating reagents are:

Selectfluor™ (F-TEDA-BF4): This is a commercially available, stable, and relatively safe electrophilic fluorinating agent. organic-chemistry.org It is known to fluorinate a wide range of organic compounds, including those with enolic forms, which are relevant to the α,β-unsaturated ketone system of chalcones. researchgate.netnih.gov The reaction of enol esters with Selectfluor™ proceeds under mild conditions to yield α-fluoroketones. nih.gov For the direct fluorination of the aromatic ring of 2'-hydroxy-4-methylchalcone, the phenolic hydroxyl group would likely direct the fluorination.

N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful and widely used electrophilic fluorinating agent. organic-chemistry.org It has been employed in the fluorination of various aromatic and heterocyclic compounds. mdpi.com Mechanistic studies on the reaction of NFSI with arenes under mechanochemical conditions have demonstrated its ability to promote aromatic fluorination. beilstein-journals.org

The general scheme for the direct electrophilic fluorination of 2'-hydroxy-4-methylchalcone is as follows:

Reaction Scheme: Direct Electrophilic Fluorination

2'-hydroxy-4-methylchalcone is treated with an electrophilic fluorinating agent, such as Selectfluor™ or NFSI, to introduce a fluorine atom onto the A-ring, ideally at the 5'-position.

A significant challenge in this approach is controlling the regioselectivity. The presence of multiple activated positions on both aromatic rings of the chalcone could lead to a mixture of fluorinated isomers. Therefore, careful optimization of reaction conditions, including the choice of solvent and catalyst, would be necessary to achieve the desired 5'-fluoro isomer selectively.

The following interactive table summarizes the direct fluorination reagents and their potential application in the synthesis of this compound.

| Reagent | Type of Fluorination | Potential Substrate | Key Considerations |

| Selectfluor™ (F-TEDA-BF4) | Electrophilic | 2'-hydroxy-4-methylchalcone | Regioselectivity, optimization of reaction conditions |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | 2'-hydroxy-4-methylchalcone | Regioselectivity, potential for side reactions |

Investigation of Biological Activities and Pharmacological Potential

In Vitro Biological Activity Assessments

Based on the available scientific literature, there are no specific in vitro biological activity assessments for 5'-Fluoro-2'-hydroxy-4-methylchalcone.

Cytotoxic Effects in Cellular Models

No studies detailing the cytotoxic effects of this compound in cellular models were identified.

Apoptosis Induction Pathways

There is no available research on the apoptosis induction pathways modulated by this compound.

Modulation of Cell Cycle Progression

Information regarding the modulation of cell cycle progression by this compound is not present in the current body of scientific literature.

Enzyme Inhibitory Profile (e.g., Lipoxygenases)

A specific enzyme inhibitory profile for this compound, including its effects on lipoxygenases, has not been documented. While some fluorinated hydroxychalcones have been studied for their inhibitory effects on enzymes like cyclooxygenases, this data is not specific to the requested compound. nih.govresearchgate.net

Antimicrobial Activity Studies

There are no dedicated studies on the antimicrobial activity of this compound.

Anti-inflammatory Response Modulation

The modulation of anti-inflammatory responses by this compound has not been specifically investigated. Research on a series of novel 4'-fluoro-2'-hydroxychalcone derivatives did demonstrate anti-inflammatory activities, but this compound was not among the compounds studied. nih.govresearchgate.net

Antioxidant Capacity Investigations

The antioxidant potential of chalcones is a significant area of research. A study on a series of novel 4'-fluoro-2'-hydroxychalcones, which are structurally similar to the subject compound, demonstrated notable antioxidant activity. nih.gov The investigation evaluated the ability of these compounds to scavenge free radicals and inhibit oxidative processes.

In this study, several derivatives were synthesized and tested. The dimethoxychalcone derivative, in particular, exhibited the highest antioxidant activity among the tested compounds. nih.gov This suggests that the substitution pattern on the aromatic rings of the 4'-fluoro-2'-hydroxychalcone scaffold plays a crucial role in its antioxidant capacity. The presence of hydroxyl and methoxy (B1213986) groups is often associated with enhanced antioxidant effects in chalcone (B49325) derivatives. nih.gov

| Compound | Substituents on Ring B | Relative Antioxidant Activity |

|---|---|---|

| 5a | 3,4-dimethoxy | Highest |

| 6a (dihydropyrazole derivative of 5a) | 3,4-dimethoxy | High |

| 5d | 4-methoxy | Moderate |

| 6d (dihydropyrazole derivative of 5d) | 4-methoxy | Moderate |

Data derived from a study on 4'-fluoro-2'-hydroxychalcone derivatives. nih.gov

Elucidation of Biological Mechanisms of Action

The diverse pharmacological effects of chalcones stem from their ability to interact with a multitude of biological targets and modulate various cellular pathways.

General Chalcone-Target Interactions (Enzymes, Receptors)

The chalcone scaffold is known to interact with a wide range of proteins, including enzymes and receptors, thereby influencing their activity. The α,β-unsaturated carbonyl system is a key feature, acting as a Michael acceptor that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.gov

Enzyme Inhibition:

Cyclooxygenase (COX): Chalcone derivatives have been investigated for their binding to COX-2, an enzyme implicated in inflammation and cancer. rsc.orgnih.gov

Kinases: Certain chalcones act as inhibitors of various protein kinases, which are crucial regulators of cell signaling. For instance, the derivative Butein has been identified as an EGFR kinase inhibitor. tandfonline.com

Topoisomerases: These enzymes are essential for DNA replication and repair, and some benzimidazole-chalcone hybrids have shown inhibitory activity against them. tandfonline.com

Tubulin: Some chalcone derivatives can inhibit tubulin polymerization, a process vital for cell division, making them potential anticancer agents. tandfonline.com

Receptor Interaction:

Nuclear Receptors: Chalcones can modulate the activity of nuclear receptors, which are involved in regulating gene expression.

Cell Surface Receptors: Studies have shown that chalcones can interfere with signaling pathways initiated by cell surface receptors, such as Toll-like receptor 4 (TLR4). nih.gov

Interaction with Biomolecules (e.g., Human Serum Albumin)

Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous molecules. rsc.orgnih.gov The interaction between chalcones and HSA has been a subject of investigation to understand their pharmacokinetic properties.

Spectroscopic studies have revealed that various chalcone derivatives can bind to HSA, often leading to conformational changes in the protein. nih.gov The binding affinity is influenced by the substitution pattern on the chalcone molecule, with hydroxyl groups often playing a key role. nih.gov Molecular docking and spectroscopic analyses suggest that chalcones can bind to specific sites on HSA, commonly within the hydrophobic pockets of subdomains, such as site I (in subdomain IIA). rsc.orgnih.gov The forces driving these interactions are typically a combination of electrostatic forces and ionic interactions. nih.gov This binding to HSA can affect the distribution, metabolism, and efficacy of chalcone-based compounds.

Modulation of Signal Transduction Pathways

Chalcones exert their biological effects by modulating a variety of intracellular signal transduction pathways that govern cellular processes like proliferation, apoptosis, and inflammation.

PI3K/Akt Pathway: Some chalcone derivatives have been shown to reverse multidrug resistance in cancer cells by repressing the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation. nih.govfrontiersin.org

NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Certain chalcones can inhibit this pathway, contributing to their anti-inflammatory and anticancer effects. nih.gov

Keap1-Nrf2-ARE Pathway: Chalcones can modulate the Keap1-Nrf2 pathway, a major regulator of the cellular antioxidant response. nih.gov By reacting with Keap1, chalcones can promote the release of Nrf2, leading to the expression of antioxidant enzymes. nih.gov

ER Stress Pathway: One study demonstrated that a chalcone compound could trigger apoptosis in tumor cells by inducing endoplasmic reticulum (ER) stress through the sulfonation of IRE1α. nih.gov

Potential for Overcoming Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). tandfonline.com Chalcone derivatives have shown promise in overcoming MDR in cancer cells. nih.gov

One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. nih.gov Research has indicated that some chalcone derivatives can reverse doxorubicin (B1662922) resistance by inhibiting the expression and/or function of P-gp. nih.gov

Furthermore, hybridization of the chalcone scaffold with other pharmacophores has been explored as a strategy to develop novel agents that can combat drug resistance. nih.gov For example, certain chalcone-indole and chalcone–tetrazole hybrids have demonstrated efficacy against drug-resistant cancer cell lines. nih.gov These hybrid molecules may act through multiple mechanisms, such as inhibiting efflux pumps or targeting alternative cellular pathways, to restore sensitivity to conventional anticancer drugs. nih.govmdpi.com

Structure Activity Relationship Sar and Rational Design

Impact of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom into a chalcone (B49325) molecule can significantly alter its physicochemical properties, thereby influencing its biological activity. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly affect the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com

The position of the fluorine atom on the chalcone scaffold is a critical determinant of its effect on biological activity. While direct studies on the 5'-fluoro position of the target compound are limited, research on analogous fluorinated chalcones provides valuable insights. For instance, in a series of 4'-fluoro-2'-hydroxychalcones, the fluorine substitution was found to contribute to significant antioxidant, anti-inflammatory, and analgesic activities. nih.gov The electron-withdrawing nature of the fluorine atom can influence the acidity of the nearby 2'-hydroxyl group, potentially enhancing its ability to participate in hydrogen bonding with target enzymes or receptors. This electronic modulation can be a key factor in the compound's mechanism of action. Furthermore, the presence of a fluorine atom can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of the compound. mdpi.com

Significance of Hydroxyl and Methyl Groups on the Chalcone Scaffold

The 2'-hydroxy and 4-methyl groups are pivotal in shaping the biological activity of 5'-Fluoro-2'-hydroxy-4-methylchalcone. The 2'-hydroxy group is a common feature in many biologically active chalcones and is known to be crucial for various activities, including antimicrobial and anticancer effects. nih.govmdpi.com This hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which influences the planarity and conformational rigidity of the molecule. This structural feature is often associated with enhanced biological activity.

Studies on various 2'-hydroxychalcones have demonstrated their potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-α (TNF-α). researchgate.net The antioxidant activity of hydroxylated chalcones is also well-documented, with the hydroxyl groups acting as hydrogen donors to scavenge free radicals. mdpi.com

The 4-methyl group on the B-ring, being an electron-donating group, can also modulate the electronic properties of the chalcone. Its presence can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach intracellular targets. The position and nature of substituents on the B-ring have been shown to significantly impact the anti-inflammatory activity of 2'-hydroxychalcones. researchgate.net

Rational Design and Synthesis of Novel Analogues

The understanding of the SAR of this compound provides a foundation for the rational design of novel analogues with improved biological activities. The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, a versatile reaction that allows for the introduction of a wide variety of substituents on both aromatic rings. nih.gov A study on the mechanochemical synthesis of 2'-hydroxychalcones utilized 5'-fluoro-2'-hydroxyacetophenone (B1294895) as a starting material, demonstrating a sustainable and efficient route to produce these compounds. nih.gov

Based on the known SAR of chalcones, several strategic modifications can be proposed to enhance the bioactivity of this compound:

Modification of the B-ring: Introducing different substituents at various positions on the B-ring can fine-tune the electronic and steric properties of the molecule. For example, the introduction of additional hydroxyl or methoxy (B1213986) groups could enhance antioxidant or anticancer activities.

Introduction of Heterocyclic Rings: Replacing one of the aromatic rings with a heterocyclic ring system is a common strategy in drug design to improve potency and alter the pharmacokinetic profile.

Alteration of the α,β-Unsaturated System: Modifications to the enone linker, such as the introduction of a nitrogen atom to form an azachalcone, can lead to compounds with different biological activities.

The following table outlines potential strategic modifications and their expected impact on bioactivity:

| Modification Strategy | Target Functional Group | Rationale for Modification | Potential Impact on Bioactivity |

| B-ring Substitution | 4-methyl group | Introduce electron-withdrawing or donating groups to modulate electronic properties and lipophilicity. | Enhancement of anticancer, antimicrobial, or anti-inflammatory activity. |

| A-ring Modification | 5'-fluoro group | Shift the position of the fluorine or introduce multiple fluorine atoms to alter electronic effects and metabolic stability. | Improved bioavailability and potency. |

| Hydroxyl Group Variation | 2'-hydroxy group | Introduce additional hydroxyl groups on either ring to enhance antioxidant and hydrogen-bonding capabilities. | Increased antioxidant and anti-inflammatory effects. |

| Scaffold Hopping | Phenyl rings | Replace one or both phenyl rings with heterocycles (e.g., pyridine, thiophene) to explore new binding interactions. | Novel mechanisms of action and improved drug-like properties. |

To fully understand the potential of this compound, it is essential to conduct comparative studies with related chalcone derivatives. For instance, a comparative analysis with 4'-fluoro-2'-hydroxychalcone would elucidate the specific contribution of the fluorine atom's position. Similarly, comparing it with non-fluorinated 2'-hydroxy-4-methylchalcone (B103711) would highlight the impact of the fluorine substitution.

A study on a series of 4'-fluoro-2'-hydroxychalcones with different substituents on the B-ring provides a good model for such comparative analysis. The table below, adapted from a study on 4'-fluoro-2'-hydroxychalcones, illustrates how variations in the B-ring substitution can affect antioxidant and anti-inflammatory activities. nih.gov While this data is for the 4'-fluoro isomer, it provides a valuable framework for predicting the behavior of 5'-fluoro analogues.

| Compound | B-ring Substituent | Antioxidant Activity (IC50, μg/mL) | Anti-inflammatory Activity (% inhibition) |

| Analogue 1 | 2,3-dimethoxy | High | Moderate |

| Analogue 2 | 4-methoxy | Moderate | High |

| Analogue 3 | 3,4-dimethoxy | High | Moderate |

| Analogue 4 | 4-chloro | Low | Low |

Such comparative data is invaluable for the rational design of more potent and selective chalcone-based therapeutic agents.

Advanced Research Applications and Future Directions

Applicability in Pharmaceutical Lead Compound Development

The chalcone (B49325) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, making it a valuable template for drug discovery. nih.gov The specific substitutions on 5'-Fluoro-2'-hydroxy-4-methylchalcone make it a compelling candidate for development as a pharmaceutical lead compound.

Drug Design and Optimization Strategies

The design of this compound incorporates key functional groups that are strategically used to enhance pharmacological properties. The introduction of a fluorine atom is a common strategy in modern drug design to improve metabolic stability and lipophilicity, which can lead to better absorption and bioavailability. mdpi.comnih.gov Fluorination can also alter the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins. nih.gov

The 2'-hydroxy group is another critical feature. It can form intramolecular hydrogen bonds with the carbonyl oxygen, which influences the planarity and conformational rigidity of the molecule. This structural feature is often associated with enhanced biological activity. mdpi.com Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological receptors. Research on related 2'-hydroxychalcones has demonstrated their potential as anticancer, antiparasitic, and anti-inflammatory agents. mdpi.commdpi.com

Optimization strategies for this lead compound involve modifying its structure to improve potency and selectivity. This can be achieved through:

Bioisosteric Replacement: Replacing the methyl group with other substituents to explore structure-activity relationships (SAR).

Molecular Hybridization: Combining the chalcone scaffold with other pharmacophores to create new molecules with dual or enhanced activity.

Synthesis of Derivatives: Creating a library of related compounds by altering the substitution patterns on both aromatic rings to fine-tune the desired biological effects, such as antioxidant, anti-inflammatory, or analgesic properties. nih.gov

Exploration of Polypharmacological Activities

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery, particularly for complex diseases. Chalcones are well-known for their broad spectrum of biological activities. acs.orgscienceopen.com Derivatives of 4'-fluoro-2'-hydroxychalcone have been synthesized and evaluated for a range of effects, demonstrating the multipotent nature of this structural class. nih.gov

Research has shown that fluorinated and hydroxylated chalcones exhibit a variety of pharmacological actions, including:

Anticancer Activity: Many fluorinated chalcone derivatives have shown potent antiproliferative effects against various human tumor cell lines, often inducing apoptosis. nih.govtandfonline.com For instance, certain derivatives have been found to be effective against human cancer cell lines without showing cytotoxicity towards normal cells. tandfonline.com

Anti-inflammatory and Analgesic Activity: Studies on novel 4'-fluoro-2'-hydroxychalcones have demonstrated significant anti-inflammatory and analgesic properties. nih.gov

Antioxidant Properties: The phenolic hydroxyl group contributes to the antioxidant potential of these molecules, which is a beneficial property for combating diseases associated with oxidative stress. nih.gov

Antiparasitic and Antimicrobial Effects: A library of 2'-hydroxychalcones was assessed for activity against Plasmodium falciparum (malaria) and Leishmania donovani, with several compounds showing high potency. mdpi.com The presence of fluorine can enhance these activities. mdpi.comnih.gov

| Compound Class | Observed Biological Activity | Key Structural Features | Reference |

|---|---|---|---|

| 4'-Fluoro-2'-hydroxychalcone Derivatives | Anti-inflammatory, Analgesic, Antioxidant | Fluorine on Ring A, Hydroxyl group at 2'-position | nih.gov |

| Fluorinated Chalcones | Antiproliferative (Anticancer) | Fluorine on Ring B | tandfonline.com |

| 2'-Hydroxychalcone (B22705) Derivatives | Antiparasitic (Antimalarial, Antileishmanial) | Hydroxyl group at 2'-position | mdpi.com |

| Fluorinated 3,4-dihydroxychalcones | 5-Lipoxygenase Inhibition, Antitumor Activity | Fluorine substitution, Catechol (dihydroxy) moiety | nih.gov |

Potential in Material Science and Organic Functional Materials

The unique electronic structure of the chalcone scaffold makes it a promising candidate for applications in material science. The α,β-unsaturated carbonyl system creates a conjugated pathway between the two aromatic rings, facilitating intramolecular charge transfer (ICT), which is fundamental for optical and electronic properties. researchgate.net

Self-Assembly Characteristics

The ability of molecules to spontaneously organize into well-defined structures is crucial for the bottom-up fabrication of functional materials. The structure of this compound contains functional groups capable of directing self-assembly through various non-covalent interactions, such as hydrogen bonding (via the hydroxyl group), π-π stacking (between aromatic rings), and dipole-dipole interactions (influenced by the carbonyl and fluoro groups). The interplay of these forces can lead to the formation of ordered crystalline structures or other supramolecular architectures, which are essential for material performance.

Development of Novel Optical and Electronic Materials

Chalcone derivatives have attracted significant attention for their potential in creating new functional materials. researchgate.netresearchgate.net Their properties can be tuned by modifying the substituents on the aryl rings.

Nonlinear Optical (NLO) Materials: The donor-π-acceptor structure of many chalcones leads to a large molecular hyperpolarizability, a key requirement for second- and third-order NLO materials. optica.orgoptica.org These materials are used in applications like optical data storage and 3D microfabrication. optica.orgoptica.org The electron-withdrawing nature of the fluorine atom and the electron-donating character of the hydroxyl and methyl groups in this compound can be strategically positioned to enhance these NLO properties. rsc.orgacs.org

Organic Electronics: The electronic properties of chalcones make them suitable for use in organic light-emitting diodes (OLEDs) and solar cells. researchgate.netresearchgate.net Their tunable intramolecular charge transfer characteristics allow for the design of materials that can efficiently transport charge or emit light at specific wavelengths. um.edu.myum.edu.my The presence of different functional groups allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient optoelectronic devices. um.edu.my

Research Contributions to Agrochemical Innovation

Chalcones are natural products found widely in the plant kingdom, where they play roles in defense against pathogens. nih.gov This inherent biological activity makes them excellent candidates for the development of new, environmentally friendly agrochemicals. journalejmp.comresearchgate.net The structural features of chalcones, particularly the substituents on the aromatic rings, are key determinants of their biological effects on various agricultural pests and weeds. nih.govamazonaws.com

The diverse biological activities of chalcones make them valuable for creating a new generation of crop protection agents. awsjournal.orgresearchgate.net Research has demonstrated their potential as:

Fungicides: Chalcones have shown potent activity against a wide range of plant pathogenic fungi, often by inhibiting enzymes essential for fungal cell wall synthesis. nih.govscielo.br

Insecticides and Antifeedants: Both natural and synthetic chalcones have demonstrated insecticidal activity against various agricultural pests. journalejmp.comamazonaws.com

Herbicides: Many chalcone derivatives exhibit significant phytotoxic (herbicidal) effects while maintaining low toxicity to crops, offering a pathway to novel weed control agents. journalejmp.comamazonaws.com

Nematicides and Antiviral Agents: Chalcones have also shown promise in controlling plant-parasitic nematodes and inhibiting the replication of plant viruses like the tobacco mosaic virus. journalejmp.com

The specific structure of this compound, with its combination of fluoro, hydroxyl, and methyl groups, can be leveraged to develop selective and potent agrochemicals. By creating and screening derivatives, researchers can optimize for activity against specific agricultural targets while minimizing environmental impact. journalejmp.com

| Application Area | Mechanism/Target | Reference |

|---|---|---|

| Fungicide | Inhibition of fungal cell wall synthesis enzymes | nih.govscielo.br |

| Insecticide | Disruption of insect metabolic or neurological pathways | journalejmp.comamazonaws.com |

| Herbicide | Phytotoxic activity, inhibition of plant growth | journalejmp.comamazonaws.com |

| Nematicide | Inhibition of crucial nematode enzymes | journalejmp.com |

| Antiviral Agent | Inhibition of viral replication (e.g., TMV, CMV) | journalejmp.comamazonaws.com |

Development of Biopesticides

The development of biopesticides is a critical area of research aimed at reducing reliance on synthetic chemical pesticides, which are known to have adverse environmental and health impacts. nih.govpreprints.orgjournalejmp.com Chalcones and their derivatives have emerged as promising candidates for biopesticides due to their inherent insecticidal, antifungal, and antiviral properties. nih.govjournalejmp.comamazonaws.com The structural features of chalcones, including the number and position of substituents on their aromatic rings, play a crucial role in determining their biological activity. nih.govpreprints.org

Research has demonstrated the insecticidal efficacy of various chalcone derivatives against a range of agricultural pests. acs.orgnih.gov For instance, studies have reported the effectiveness of synthetic chalcones against pests like Plutella xylostella and Spodoptera frugiperda. nih.govacs.orgnih.gov The insecticidal action is often attributed to the α,β-unsaturated ketone system, which can react with biological nucleophiles. While specific studies on this compound are limited, the presence of a fluorine atom and a hydroxyl group could modulate its insecticidal properties. Fluorine substitution, in particular, is a common strategy in the design of bioactive compounds to enhance efficacy.

Furthermore, chalcones have exhibited significant antifungal activity against various plant pathogens. nih.govresearchgate.netagriculturejournal.org The mechanism of antifungal action can involve the inhibition of key fungal enzymes, such as β(1,3)-glucan synthase and chitin synthase, which are essential for cell wall biosynthesis. preprints.org Some chalcone derivatives have shown potent activity against fungi like Phomopsis sp., Alternaria sp., and Fusarium spp. preprints.orgamazonaws.com The potential of this compound as an antifungal biopesticide warrants investigation, given the known antifungal properties of the broader chalcone class.

| Chalcone Derivative Example | Target Pest/Pathogen | Activity | Reference |

| (E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Spodoptera frugiperda | LC50 = 9.453 ppm | acs.orgnih.gov |

| Xanthohumol | Myzus persicae (Peach-potato aphid) | Significant insecticidal activity | nih.gov |

| Licochalcone A | Phomopsis longicolla | Antifungal activity | amazonaws.com |

| 4-Chloro derivative of a tetralone-based chalcone | Microsporum gypseum | Antifungal activity superior to ketoconazole | nih.gov |

Eco-Friendly Pest Management Solutions

The push for sustainable agriculture has intensified the search for eco-friendly pest management solutions. nih.govjournalejmp.com Biopesticides derived from natural compounds like chalcones are considered more environmentally benign than their synthetic counterparts. nih.govpreprints.org The biodegradability of chalcones is a key advantage, reducing their persistence in the environment and minimizing harm to non-target organisms.

This compound, as a potential biopesticide, could contribute to integrated pest management (IPM) strategies. IPM emphasizes the use of multiple tactics, including biological control, cultural practices, and the judicious use of pesticides. The development of chalcone-based biopesticides would provide farmers with an additional tool that is potentially less harmful to beneficial insects and the wider ecosystem.

Moreover, some chalcones have demonstrated herbicidal and antiviral activities. nih.govpreprints.orgamazonaws.com Research has shown that certain chalcone derivatives can inhibit the growth of weeds by targeting key enzymes in plant biosynthesis pathways. preprints.org Antiviral studies have indicated that chalcones can be effective against plant viruses like the tomato ringspot virus (ToRSV) and tobacco mosaic virus (TMV). preprints.orgamazonaws.com These multifaceted biological activities suggest that this compound could be explored for broader applications in crop protection beyond just insect and fungal control.

Emerging Methodologies in Chalcone Research

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, efficacy, and a broader spectrum of activity, or to overcome drug resistance. In the context of chalcone research, molecular hybridization has been employed to synthesize novel derivatives with improved biological properties. nih.gov

For agricultural applications, chalcone moieties can be hybridized with other pesticidal or bioactive scaffolds. For example, combining a chalcone with a known insecticidal or fungicidal group could lead to a synergistic effect, resulting in a more potent biopesticide. The synthesis of coumarin-chalcone hybrids has been explored for their antioxidant and trypanocidal properties. rsc.org Similarly, benzamide-chalcone hybrids have been investigated for their potential as enzyme inhibitors. nih.gov

The structure of this compound offers several sites for molecular hybridization. The hydroxyl and carbonyl groups, as well as the aromatic rings, can be chemically modified to link with other molecular fragments. This opens up possibilities for creating a library of hybrid compounds based on the this compound scaffold for screening against a wide range of agricultural pests and pathogens.

Computational Chemistry and In Silico Modeling for Prediction and Validation

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research and drug discovery, and their application in agricultural science is growing. researchgate.netijpda.orgmdpi.comneliti.com These methods allow for the prediction of the biological activity and physicochemical properties of compounds before they are synthesized, saving time and resources. nih.govnih.govsemanticscholar.org

For chalcone research, techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are widely used. researchgate.netresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized chalcone derivatives. Molecular docking simulations predict how a molecule, such as this compound, might bind to the active site of a target protein, such as a crucial enzyme in an insect or fungus. mdpi.comnih.gov This provides insights into the potential mechanism of action and can guide the design of more potent inhibitors. nih.gov

In silico studies on chalcone derivatives have been used to predict their potential as inhibitors of various enzymes. researchgate.net For instance, docking studies have been performed to investigate the binding interactions of chalcones with receptors like acetylcholinesterase, which is relevant to their insecticidal activity. mdpi.com The application of these computational methods to this compound could help in predicting its bioactivity spectrum and in prioritizing synthetic efforts towards derivatives with the highest potential for agricultural applications.

| Computational Technique | Application in Chalcone Research | Potential for this compound |

| QSAR | Predicting the antibacterial or pesticidal activity of new chalcone derivatives based on their structural features. researchgate.net | To predict the insecticidal, fungicidal, or herbicidal activity of novel derivatives before synthesis. |

| Molecular Docking | Simulating the binding of chalcones to the active sites of target enzymes to understand their mechanism of action. mdpi.comnih.gov | To identify potential molecular targets in pests and pathogens and to guide the design of more potent derivatives. |

| ADMET Prediction | Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of chalcone derivatives in silico. mdpi.com | To evaluate the potential environmental fate and safety profile of the compound and its derivatives. |

Identified Research Gaps and Perspectives for Future Inquiry

Deeper Mechanistic Characterization of Bioactivity

While the broad biological activities of chalcones are well-documented, a deeper understanding of their precise mechanisms of action is often lacking. journalejmp.comamazonaws.com For many chalcone derivatives, the exact molecular targets and the biochemical pathways they disrupt remain to be fully elucidated. This is a significant research gap that needs to be addressed to enable the rational design of more effective and selective biopesticides.

In the case of this compound, there is a clear need for fundamental research to characterize its biological activity profile. Future studies should focus on:

Screening for a wide range of biological activities: This includes systematic testing against a panel of economically important agricultural pests (insects, mites, nematodes) and plant pathogens (fungi, bacteria, viruses).

Identifying molecular targets: Utilizing techniques such as proteomics and transcriptomics to identify the specific proteins and genes that are affected by the compound in target organisms.

Enzyme inhibition assays: Investigating the inhibitory effects of this compound on key enzymes in pests and pathogens. For example, its effect on acetylcholinesterase in insects or on cell wall synthesizing enzymes in fungi could be explored. preprints.org

Understanding the role of substituents: Investigating how the fluoro, hydroxyl, and methyl groups on the this compound structure contribute to its biological activity. This can be achieved through the synthesis and testing of analogues with systematic variations in these substituents.

Addressing these research gaps will provide a more comprehensive understanding of the potential of this compound as a lead compound for the development of new agricultural products. A thorough mechanistic characterization will be crucial for optimizing its efficacy, selectivity, and safety profile, paving the way for its potential application in sustainable agriculture.

Optimization of Pharmacological Profiles for Specific Applications

The pharmacological profile of this compound can be strategically optimized to enhance its efficacy for specific therapeutic applications. This optimization process involves targeted chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. Research on related fluoro- and hydroxy-substituted chalcones provides a framework for these potential modifications.

For instance, studies on a series of 4'-fluoro-2'-hydroxychalcones have demonstrated that substitutions on the B-ring significantly influence their antioxidant, anti-inflammatory, and analgesic activities. The introduction of methoxy (B1213986) groups on the B-ring of the chalcone scaffold has been shown to modulate these biological effects. Specifically, a dimethoxy-substituted chalcone derivative exhibited the highest antioxidant activity, while a monomethoxy-substituted analog showed the most potent analgesic and anti-inflammatory properties nih.gov. These findings suggest that similar substitutions on the 4-methylphenyl ring (B-ring) of this compound could be a viable strategy to tailor its pharmacological profile.

Furthermore, the core structure of chalcones, including the α,β-unsaturated ketone moiety, is crucial for their biological activity and can be modified to enhance specific interactions with biological targets nih.gov. The reactivity of this system allows for the synthesis of various heterocyclic derivatives, such as pyrazoles, which have also shown significant biological activities nih.gov. Transforming this compound into its corresponding pyrazole derivative could therefore be a promising avenue for optimizing its therapeutic potential.

Molecular modeling and docking studies can further guide the optimization process by predicting the binding interactions of modified chalcone derivatives with specific enzymes or receptors. For example, docking studies on 4'-fluoro-2'-hydroxychalcone derivatives have been used to explain their anti-inflammatory activity through interactions with cyclooxygenase (COX) enzymes nih.gov. Similar computational approaches could be employed to design derivatives of this compound with enhanced inhibitory activity against specific therapeutic targets.

The following interactive table summarizes the influence of B-ring substitutions on the biological activities of 4'-fluoro-2'-hydroxychalcone analogs, providing a basis for potential optimization strategies for this compound.

| B-Ring Substituent | Observed Biological Activity | Potential Application |

| Dimethoxy | High Antioxidant Activity | Neurodegenerative diseases, conditions associated with oxidative stress |

| Monomethoxy | High Analgesic & Anti-inflammatory Activity | Inflammatory disorders, pain management |

Comprehensive Elucidation of Structure-Function Relationships

A thorough understanding of the structure-function relationships of this compound is essential for the rational design of more effective and selective therapeutic agents. This involves systematically altering the chemical structure of the molecule and evaluating the impact of these changes on its biological activity.

The key structural features of this compound that are amenable to modification and likely to influence its biological activity include:

The 4-Methyl Group on the B-ring: The substituent on the B-ring plays a significant role in determining the specificity and potency of chalcones. The methyl group at the 4-position of the B-ring in this compound contributes to the molecule's lipophilicity. Replacing this methyl group with other substituents, such as electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, bromo) groups, can systematically probe the electronic and steric requirements for optimal activity. For example, research on other chalcones has shown that such modifications can significantly impact their cytotoxic activity against various cancer cell lines ugm.ac.id.

The α,β-Unsaturated Carbonyl System: This enone linkage is a defining feature of chalcones and is often involved in their mechanism of action, for instance, through Michael addition reactions with nucleophilic residues in target proteins. Modifications to this linker, such as reduction of the double bond to create a dihydrochalcone, can provide valuable information about the importance of this reactive moiety for a specific biological effect.

Systematic studies involving the synthesis and biological evaluation of a library of this compound analogs with variations at these key positions would be instrumental in building a comprehensive structure-function relationship profile. The data from such studies, as summarized in the interactive table below, would be invaluable for future drug discovery efforts based on this chalcone scaffold.

| Structural Modification | Rationale for Modification | Expected Impact on Biological Activity |

| Replacement of 4-methyl group with electron-donating groups (e.g., -OCH3) | To investigate the effect of increased electron density on the B-ring. | May enhance antioxidant or anti-inflammatory properties. |

| Replacement of 4-methyl group with electron-withdrawing groups (e.g., -Cl, -Br) | To study the impact of reduced electron density on the B-ring. | Could increase cytotoxic activity against cancer cells. |

| Modification of the 2'-hydroxy group (e.g., methylation, acylation) | To assess the importance of the hydroxyl group for hydrogen bonding. | May alter target selectivity and pharmacokinetic properties. |

| Reduction of the α,β-double bond | To determine the role of the electrophilic enone system. | Could differentiate between mechanisms involving Michael addition and other interactions. |

Q & A

Q. What are the key considerations for optimizing the synthesis of 5'-fluoro-2'-hydroxy-4-methylchalcone?

The synthesis typically involves Claisen-Schmidt condensation between a substituted acetophenone and benzaldehyde derivative. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve reaction efficiency by stabilizing intermediates .

- Catalyst choice : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions influence regioselectivity; base catalysis often favors chalcone formation .

- Temperature control : Reactions are typically heated to 60–80°C for 6–12 hours to achieve >90% yield .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol ensures >97% purity .

Q. How can spectroscopic methods confirm the structure of this compound?

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Antioxidant activity : DPPH or ABTS radical scavenging assays, comparing IC₅₀ values to ascorbic acid .

- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported at 24–48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated chalcones?

- Data normalization : Account for variations in assay conditions (e.g., solvent/DMSO concentration, incubation time) .

- Structural analogs comparison : Compare substituent effects (e.g., 5'-fluoro vs. 4'-methoxy groups) on activity using SAR studies .

- In silico validation : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2, topoisomerase II) .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in oxidative stress models?

- ROS detection : Fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify intracellular ROS levels .

- Gene expression : qPCR or Western blotting for antioxidant enzymes (e.g., SOD, CAT) after treatment .

- In vivo models : Use zebrafish or rodent models to assess bioavailability and tissue-specific effects .

Q. How can researchers address low solubility in biological assays?

- Co-solvent systems : Use DMSO (≤0.1% v/v) with PBS or Tween-80 to enhance solubility without cytotoxicity .

- Nanoparticle encapsulation : Formulate with PLGA or liposomes to improve delivery and stability .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate, glycoside) via semi-synthetic modification .

Q. What strategies ensure reproducibility in chalcone-based studies?

- Batch consistency : Validate purity (>97%) via HPLC with C18 columns (mobile phase: acetonitrile/water) .

- Positive controls : Include reference compounds (e.g., quercetin for antioxidant assays, doxorubicin for cytotoxicity) .

- Data transparency : Report full spectroscopic data (NMR, IR, MS) and experimental protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.